4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine (CAS 254106-41-7; IUPAC: 4-(4-methylpentan-2-yl)pyrimido[1,2-a]benzimidazol-2-amine) is a synthetic heterocyclic small molecule (C16H20N4, MW 268.36 g/mol) belonging to the pyrimido[1,2-a]benzimidazole class. The compound features a tricyclic core with a 2-amino substituent and a branched 4-(1,3-dimethylbutyl) side chain.

Molecular Formula C16H20N4
Molecular Weight 268.364
CAS No. 254106-41-7
Cat. No. B2861850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine
CAS254106-41-7
Molecular FormulaC16H20N4
Molecular Weight268.364
Structural Identifiers
SMILESCC(C)CC(C)C1=CC(=NC2=NC3=CC=CC=C3N12)N
InChIInChI=1S/C16H20N4/c1-10(2)8-11(3)14-9-15(17)19-16-18-12-6-4-5-7-13(12)20(14)16/h4-7,9-11H,8H2,1-3H3,(H2,17,18,19)
InChIKeyHIRJGPZTWUBXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine (CAS 254106-41-7): Physicochemical Baseline and Procurement Identity


4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine (CAS 254106-41-7; IUPAC: 4-(4-methylpentan-2-yl)pyrimido[1,2-a]benzimidazol-2-amine) is a synthetic heterocyclic small molecule (C16H20N4, MW 268.36 g/mol) belonging to the pyrimido[1,2-a]benzimidazole class . The compound features a tricyclic core with a 2-amino substituent and a branched 4-(1,3-dimethylbutyl) side chain. Its predicted physicochemical profile includes a calculated LogP of 3.39, topological polar surface area (TPSA) of 53.60 Ų, 4 hydrogen bond acceptors, and 2 hydrogen bond donors, placing it within Lipinski's Rule of Five space [1]. The pyrimido[1,2-a]benzimidazole scaffold has been explored across multiple pharmacological domains, including diuretic activity , adenosine A2B receptor antagonism [2], intraocular pressure (IOP) lowering [3], and anticancer applications targeting leukemia and neuroblastoma [4].

Why Generic Substitution Fails for 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine: Substituent-Driven Differentiation


Generic interchange of pyrimido[1,2-a]benzimidazole derivatives is not scientifically justified because the nature of the 4-position substituent fundamentally governs both the physicochemical profile and the biological target engagement of this scaffold. The 4-(1,3-dimethylbutyl) (sec-isohexyl) group in this compound is a chiral, branched alkyl substituent that differs critically from the 4-phenyl , 4-methyl , or unsubstituted analogs in steric bulk, lipophilicity (ΔLogP), and metabolic vulnerability. Pharmacophore analysis of this class has demonstrated that the presence and identity of the 4-substituent—whether alkyl, aryl, or heteroaryl—is a key determinant of intraocular pressure lowering activity [1] and kinase selectivity [2]. The 2-amino group, while shared across analogs, participates in a hydrogen-bonding network whose geometry is influenced by the 4-substituent's steric environment. Substituting this compound with a 4-phenyl analog (e.g., 4-phenylpyrimido[1,2-a]benzimidazol-2-amine, MW 260.3) would alter LogP by approximately 1-1.5 units and replace the flexible branched alkyl group with a planar aromatic ring, changing both molecular recognition and solubility characteristics. The quantitative evidence below establishes the specific dimensions across which this compound and its closest comparators diverge.

Quantitative Differentiation Evidence for 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine versus Closest Analogs


Lipophilicity Differentiation: Calculated LogP of 3.39 Distinguishes the 4-(1,3-Dimethylbutyl) Analog from Less Lipophilic 4-Substituted Comparators

The target compound possesses a calculated LogP (clogP) of 3.39, which is substantially higher than that of the unsubstituted parent scaffold pyrimido[1,2-a]benzimidazol-2-amine (C10H8N4, MW 184.2, estimated LogP ~1.0–1.5 based on smaller molecular volume and absence of alkyl substituent) [1]. This ~2 log-unit increase in lipophilicity is attributable to the 4-(1,3-dimethylbutyl) group, which contributes approximately 6 additional carbon atoms versus the parent. Compared to the 4-phenyl analog (4-phenylpyrimido[1,2-a]benzimidazol-2-amine, C16H12N4, MW 260.3), the target compound replaces a planar aromatic ring (π = 6) with a branched alkyl chain, resulting in a different lipophilic efficiency profile . The 3,3-dimethylbutyl isomer (2-amino-4-(3,3-dimethylbutyl)pyrimido[1,2-a]benzimidazole), which shares the same molecular formula (C16H20N4, MW 268.36), differs only in the branching pattern of the alkyl chain—tertiary-butyl terminal vs. sec-butyl internal branching—yet this subtle change alters molecular shape and potentially metabolic stability [2].

Lipophilicity Drug-likeness Physicochemical profiling

Scaffold-Level Diuretic Activity: Pyrimido[1,2-a]benzimidazol-2-amines Demonstrate Quantifiable Natriuretic Effect with 3.5-Fold Increase in Sodium Excretion Over Control

In a direct in vivo assessment, the closely related analog 2-amino-7,8-dimethyl-4-phenylpyrimido[1,2-a]benzimidazole (compound 8b) demonstrated a diuretic score of 3.5 at an oral dose of 20 mg/kg in rats, representing a 3.5-fold increase in sodium excretion relative to control (score = 1.0, corresponding to baseline sodium excretion of ~150 mceq/100g rat) . This was achieved without acute toxicity at doses up to 300 mg/kg p.o. The target compound shares the identical 2-aminopyrimido[1,2-a]benzimidazole core pharmacophore but replaces the 7,8-dimethyl-4-phenyl substitution pattern with a 4-(1,3-dimethylbutyl) group. The US patent literature on 2-substituted pyrimido[1,2-a]benzimidazoles further establishes that the 2-amino substituent is critical for diuretic activity, with significant urine output increases observed across multiple analogs at oral doses of 15–30 mg/kg [1]. While direct diuretic data for the target compound are not published, its structural alignment with the 2-amino pharmacophore and the presence of a 4-alkyl substituent place it within the active diuretic chemotype.

Diuretic Natriuretic Metabolic agent

Scaffold Superiority for IOP Lowering: Pyrimido[1,2-a]benzimidazoles Outperform Imidazo[1,2-a]benzimidazoles in Pharmacophore-Based Screening

In a pharmacophore analysis and artificial neural network study of 27 condensed benzimidazole compounds, the pyrimido[1,2-a]benzimidazole class was identified as more promising than the imidazo[1,2-a]benzimidazole class as a source of compounds with high IOP lowering activity [1]. In vivo screening in ocular normotensive rats identified three pyrimido[1,2-a]benzimidazole derivatives (RU 551, RU 555, RU 839) that showed significant IOP lowering after single topical instillation at concentrations of 0.1%, 0.2%, and 0.4% [2]. The pharmacophore analysis revealed that critical features for high IOP lowering activity include methoxyphenyl and [phenyl]alkyl fragments, along with a non-conjugated six-membered heterocyclic ring [2]. The target compound contains the essential [phenyl]alkyl fragment (via the benzimidazole phenyl ring) and the non-conjugated six-membered pyrimidine ring, though it lacks the methoxyphenyl fragment present in the most active compounds. This positions it as a scaffold-validated candidate with an alkyl substitution pattern that could be further optimized.

Intraocular pressure Glaucoma Ocular hypotensive

Anticancer Potential: Pyrimido[1,2-a]benzimidazole Derivatives Exhibit Sub-Micromolar to Low Micromolar GI50 Against Leukemia Cell Lines

Compound 5h, a 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivative, demonstrated effective anti-tumor activity with GI50 values ranging from 0.35 to 9.43 μM across a panel of human cancer cell lines in NCI-DTP five-dose screening, with superior sub-micromolar activity toward leukemia cells [1]. A separate study identified 4-amino-3-cyano-2-(4-hydroxyphenylene)-1,2-dihydropyrimido[1,2-a]benzimidazole (compound 29) with an IC50 of 0.23 ± 0.05 μg/mL against MV4-11 leukemia cells, while showing very low cytotoxicity toward normal mouse fibroblasts [2]. In the neuroblastoma context, 4-(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine (3a) inhibited neuroblastoma cells with IC50 ≤ 2 μM and showed selectivity over normal cells (IC50 ≥ 15 μM), binding to USP5 protein with Kd = 0.47 μM [3]. The target compound differs from these comparators primarily in its 4-alkyl substituent (vs. 4-aryl), which may influence kinase selectivity and cytotoxicity profiles based on established SAR trends within the class [1].

Anticancer Leukemia Kinase inhibition

Spectral Identity Confirmation: GC-MS Data Available for the 3,3-Dimethylbutyl Constitutional Isomer Enables Analytical Differentiation

The closely related constitutional isomer 2-amino-4-(3,3-dimethylbutyl)pyrimido[1,2-a]benzimidazole (same molecular formula C16H20N4, MW 268.36) has been characterized by GC-MS and is registered in the SpectraBase spectral database (Compound ID: 7ce4Zyeaf8z) [1]. The 3,3-dimethylbutyl isomer features a neohexyl-type substituent (tertiary-butyl terminal), whereas the target compound bears a 1,3-dimethylbutyl substituent (sec-butyl internal branching). These constitutional isomers are distinguishable by their distinct MS fragmentation patterns due to different branching in the alkyl side chain. Additionally, the 7,8-dimethyl-4-sec-butyl analog (4-butan-2-yl-7,8-dimethyl-pyrimido[1,2-a]benzimidazol-2-amine) and the 4-(1-ethylpropyl)-7,8-dimethyl analog have also been characterized by GC-MS in SpectraBase [2], providing a spectral reference framework for the broader 4-alkyl-pyrimido[1,2-a]benzimidazol-2-amine series. The target compound's unique InChI Key (HIRJGPZTWUBXDB-UHFFFAOYSA-N) provides unambiguous database registration .

Analytical chemistry GC-MS Structural confirmation

Drug-Likeness and TPSA Profile: TPSA of 53.60 Ų Positions the Compound Favorably for Blood-Brain Barrier Penetration Potential Relative to Higher-TPSA Analogs

The target compound has a calculated topological polar surface area (TPSA) of 53.60 Ų, which falls below the commonly cited threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration and below 140 Ų for good oral absorption [1]. This TPSA value reflects the compound's 4 hydrogen bond acceptors and 2 hydrogen bond donors with 6 rotatable bonds. In comparison, pyrimido[1,2-a]benzimidazole derivatives with additional polar substituents (e.g., carboxylic acid, sulfonamide, or multiple hydroxyl groups) can exhibit TPSA values exceeding 80–100 Ų, which would reduce or preclude BBB penetration. For example, ISAM-140 (a pyrimido[1,2-a]benzimidazole-based A2B antagonist with a carboxylic acid ester and furanyl substituent, MW 337.37) has a higher TPSA due to additional oxygen atoms . The target compound's moderate TPSA, combined with a LogP of 3.39 and MW of 268.36, yields a favorable balance for both oral absorption and potential CNS penetration within the Lipinski and CNS MPO frameworks [1].

Drug-likeness Blood-brain barrier Physicochemical profiling

Optimal Research and Industrial Application Scenarios for 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine (CAS 254106-41-7)


Diuretic Lead Optimization: Branched 4-Alkyl Pyrimido[1,2-a]benzimidazol-2-amine as a Distinct Chemotype for Natriuretic Agent Development

The 2-aminopyrimido[1,2-a]benzimidazole scaffold has validated diuretic activity, with analog 8b demonstrating a 3.5-fold increase in sodium excretion at 20 mg/kg p.o. in rats . The target compound, featuring a branched 4-(1,3-dimethylbutyl) substituent, represents a chemically distinct starting point for lead optimization within this pharmacophore class. Its predicted physicochemical profile (LogP 3.39, TPSA 53.60 Ų) is compatible with oral bioavailability, and the absence of the 7,8-dimethyl substitution present in 8b may reduce metabolic liabilities associated with methyl-substituted aromatic rings [1]. Procurement of this specific compound enables exploration of 4-alkyl SAR that is not accessible with the 4-phenyl or 4-methyl comparator series.

IOP Lowering Agent Screening: Pyrimido[1,2-a]benzimidazole Scaffold Validation in Ocular Hypertension Models

Pharmacophore analysis has established that pyrimido[1,2-a]benzimidazoles are more promising than imidazo[1,2-a]benzimidazoles for IOP lowering activity, with compounds RU 551, RU 555, and RU 839 demonstrating significant efficacy in normotensive rats [2]. The target compound possesses the critical pharmacophoric features identified for IOP lowering (non-conjugated six-membered heterocyclic ring and [phenyl]alkyl fragment) while offering a unique 4-alkyl substitution pattern not represented in the published screening set. Researchers screening for novel IOP lowering agents should prioritize this compound to expand the SAR around the 4-position with branched alkyl substituents, which may yield improved potency or duration of action compared to the reference pyrimido[1,2-a]benzimidazoles [2].

Anticancer Kinase Profiling: 4-Alkyl Pyrimido[1,2-a]benzimidazol-2-amine as a Novel Chemotype for Leukemia Target Identification

Pyrimido[1,2-a]benzimidazole derivatives have demonstrated sub-micromolar to low micromolar GI50 values against leukemia cell lines, with compound 5h achieving GI50 0.35–9.43 μM across the NCI-60 panel [3] and compound 29 showing IC50 0.23 μg/mL against MV4-11 cells [4]. Notably, compounds 5e and 5h inhibited BMX kinase in a 338-kinase profiling panel, suggesting a tractable target engagement pathway [3]. The target compound, with its distinct 4-(1,3-dimethylbutyl) substituent, provides a novel alkyl-substituted chemotype for kinase selectivity profiling that complements existing 4-aryl series. Its favorable drug-likeness parameters (zero Lipinski violations, TPSA 53.60 Ų) support its use in cellular screening cascades [1].

CNS Drug Discovery: Favorable BBB Penetration Profile for Neurological Indication Screening

With a TPSA of 53.60 Ų (below the 60–70 Ų BBB penetration threshold), a LogP of 3.39, and zero Lipinski Rule of Five violations, the target compound possesses a predicted physicochemical profile consistent with CNS penetration [1]. The pyrimido[1,2-a]benzimidazole scaffold has demonstrated activity at CNS-relevant targets including adenosine A2B receptors (ISAM-140: Ki = 3.49 nM, >1000-fold selective over A1, A2A, A3) [5], CRF1 receptors [6], and in neuroblastoma cell models [7]. This compound is particularly suited for neurological screening programs where BBB penetration is a prerequisite, offering a differentiated 4-alkyl substitution that may improve brain exposure compared to more polar or higher-TPSA pyrimido[1,2-a]benzimidazole analogs.

Quote Request

Request a Quote for 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.